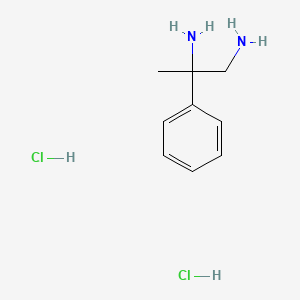
(5-Methoxy-2-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClNO. It is a derivative of methanamine, featuring a methoxy group and a methyl group on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable reducing agent such as sodium cyanoborohydride in the presence of methanamine.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Bulk Reductive Amination: Using large-scale reactors and continuous flow systems.
Purification: Employing techniques such as crystallization and recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
(5-Methoxy-2-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and degradation, depending on its structural analogs.
Comparison with Similar Compounds
- (4-Methoxyphenyl)methanamine hydrochloride
- (3-Methoxyphenyl)methanamine hydrochloride
- (2-Methoxyphenyl)methanamine hydrochloride
Comparison:
- Structural Differences: The position of the methoxy group on the phenyl ring differentiates these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and biological activity.
- Uniqueness: (5-Methoxy-2-methylphenyl)methanamine hydrochloride is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical behavior and potential applications.
Properties
IUPAC Name |
(5-methoxy-2-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-4-9(11-2)5-8(7)6-10;/h3-5H,6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMOLCQUCXUXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-](/img/structure/B8269417.png)




![4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate](/img/structure/B8269435.png)








